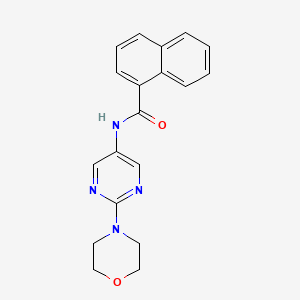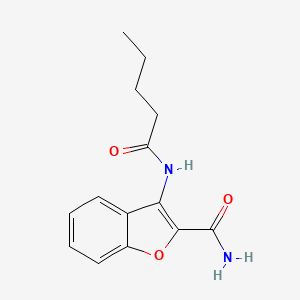![molecular formula C13H8ClN3O2 B2696794 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 861410-46-0](/img/structure/B2696794.png)
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are analogues of purine and have attracted chemists due to their biological and pharmacological importance . They have been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process has been reported to provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of “7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . The molecular formula is C19H12ClN3O2 and the molecular weight is 349.77 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines are complex and involve multiple steps . The reactions start with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones .Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes Pyrazolo[1,5-a]pyrimidines-based fluorophores, including 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, are crucial tools for studying the dynamics of intracellular processes . They have tunable photophysical properties and simpler and greener synthetic methodology .
Chemosensors
These compounds are used as chemosensors due to their tunable photophysical properties . They can be designed to emit good solid-state emission intensities .
Organic Materials
The progress of organic materials can be studied using these compounds . They have been identified as strategic compounds for optical applications .
Antibacterial Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have shown significant antibacterial activity against multidrug resistance .
Antibiofilm Activity
These compounds have shown strong antibiofilm activity against both S. aureus and P. aeruginosa . They disrupt the biofilm formation at their MICs by >60% .
Anti-Quorum-Sensing Activities
These compounds have shown anti-quorum-sensing activities at their sub-MICs . They reduce the violacein production, confirming their anti-QS activity .
Carbonic Anhydrase Inhibitors
These compounds have shown strong inhibitory action against human carbonic anhydrase (hCA-I and hCA-II) isoforms .
Mechanism of Action
While the exact mechanism of action of “7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is not specified in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been reported to have antimicrobial properties . They have shown to be more potent than tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
properties
IUPAC Name |
7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLQXWWFKPCWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)



![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)

![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2696727.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2696728.png)
![4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2696729.png)
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2696730.png)
![N-cycloheptyl-3-{[1,3-dimethyl-2,6-dioxo-9-(2-phenylethyl)-2,3,6,9-tetrahydro-1H-purin-8-yl]thio}propanamide](/img/structure/B2696733.png)